molecular formula C22H21N5O B5657707 2-{1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1H-benzimidazole

2-{1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1H-benzimidazole

Cat. No. B5657707
M. Wt: 371.4 g/mol
InChI Key: QNIVVUREJVYZTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole and benzimidazole derivatives often involves regiospecific reactions and can yield highly functionalized compounds. For instance, 1-(Arylacetyl)imidazoles react with acetylenedicarboxylic esters to produce imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles in high yields through a novel condensation reaction, showcasing the versatility of these synthetic routes (Knölker, Hitzemann, & Boese, 1990). Similarly, innovative syntheses have led to the creation of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, highlighting the adaptability of these chemical frameworks (Katritzky, Qiu, He, & Yang, 2000).

Molecular Structure Analysis

The molecular structure of imidazole and benzimidazole derivatives is crucial for their chemical behavior and potential applications. The crystal structure of these compounds, such as imidazo[1,2-a]pyridines, has been determined, providing insights into their fluorescence properties and structural characteristics (Knölker, Hitzemann, & Boese, 1990). These structural analyses are essential for understanding the compound's interactions and reactivity.

Chemical Reactions and Properties

Imidazole and benzimidazole derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes illustrates the chemical versatility of these compounds (Chen, Sun, Mo, Chen, & Peng, 2020).

properties

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-phenylimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-20(15-26-14-12-23-22(26)16-7-2-1-3-8-16)27-13-6-11-19(27)21-24-17-9-4-5-10-18(17)25-21/h1-5,7-10,12,14,19H,6,11,13,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVVUREJVYZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CN=C2C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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